3-Aminopropylisothiuronium
Overview
Description
3-Aminopropylisothiuronium is an organic compound that contains an aminopropyl group attached to an isothiuronium moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopropylisothiuronium typically involves the reaction of 3-aminopropylamine with thiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Aminopropylamine+Thiourea→this compound
The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C. The pH of the reaction mixture is maintained between 6 and 8 to optimize the yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Aminopropylisothiuronium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiuronium group to thiol or amine derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, alcohols, and amines can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
3-Aminopropylisothiuronium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biomolecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development and as a probe for studying biological pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-Aminopropylisothiuronium exerts its effects involves its interaction with various molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The isothiuronium moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethylisothiuronium: Similar in structure but with an ethyl group instead of a propyl group.
3-Mercaptopropylisothiuronium: Contains a mercapto group instead of an amino group.
N-(2-Aminoethyl)-3-aminopropylisothiuronium: Features an additional aminoethyl group.
Uniqueness
3-Aminopropylisothiuronium is unique due to its specific combination of an aminopropyl group and an isothiuronium moiety. This combination allows it to participate in a broader range of chemical reactions compared to its analogs. Its ability to form stable complexes with biomolecules and its versatility in synthetic chemistry make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-aminopropyl carbamimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3S/c5-2-1-3-8-4(6)7/h1-3,5H2,(H3,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXZHBOLRVUXPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CSC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7072-40-4 (dihydrobromide) | |
Record name | 3-Aminopropylisothiuronium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007320572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10223440 | |
Record name | 3-Aminopropylisothiuronium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10223440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7320-57-2 | |
Record name | 3-Aminopropylisothiuronium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007320572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminopropylisothiuronium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10223440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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